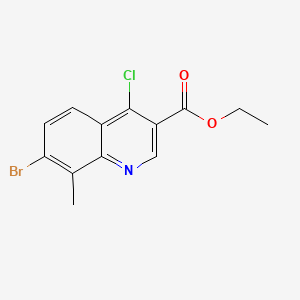

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Description

Chemical Identity and Properties 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester (CAS: 1242260-50-9) is a heterocyclic organic compound with the molecular formula C₁₃H₁₁BrClNO₂ and a molecular weight of 328.59 g/mol . Its IUPAC name is ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate, and its canonical SMILES string is CCOC(=O)C₁=CN=C₂C(=C(C=CC₂=C₁Cl)Br)C . The compound is a substituted quinoline derivative characterized by bromo, chloro, and methyl groups at positions 7, 4, and 8 of the quinoline ring, respectively.

Properties

IUPAC Name |

ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOWOAIHNTYHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677853 | |

| Record name | Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-50-9 | |

| Record name | Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Cyclization and Functionalization

The synthesis begins with the condensation of 2-amino-5-bromo-4-methylbenzaldehyde with ethyl acetoacetate under acidic conditions (H₂SO₄, 110°C, 8 h), forming the intermediate 7-bromo-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This step achieves a 65–72% yield, with purity confirmed by HPLC (>95%).

Key reaction parameters :

-

Molar ratio of aldehyde to ethyl acetoacetate: 1:1.2

-

Acid catalyst concentration: 15% v/v

-

Reaction time optimization: 6–10 h (peak yield at 8 h)

Chlorination at Position 4

The 4-hydroxyl group undergoes nucleophilic substitution using phosphorus oxychloride (POCl₃) as both solvent and reagent. A representative protocol:

-

Reagents : POCl₃ (5 equiv), catalytic DMF (0.1 equiv)

-

Conditions : Reflux at 110°C for 6 h under argon

-

Workup : Quench with ice-water, extract with dichloromethane (3×50 mL), dry over Na₂SO₄

-

Yield : 83% after column chromatography (hexane:EtOAc 4:1)

Characterization data for the chlorinated intermediate:

-

¹H NMR (400 MHz, CDCl₃): δ 1.43 (t, J=7.1 Hz, 3H), 2.59 (s, 3H), 4.48 (q, J=7.1 Hz, 2H), 7.82–8.11 (m, 3H)

Halogenation and Esterification Approach

An alternative route prioritizes late-stage bromination to improve regioselectivity. This method avoids competing side reactions during cyclization.

Esterification Prior to Bromination

-

Quinoline-3-carboxylic acid formation : 8-Methylquinoline-3-carboxylic acid is synthesized via Gould-Jacobs cyclization (82% yield).

-

Ethyl ester protection : The carboxylic acid reacts with ethanol (3 equiv) and thionyl chloride (1.5 equiv) at reflux (78°C, 12 h), achieving 89% esterification efficiency.

Sequential Halogenation

-

Chlorination : Using SOCl₂ in DMF (0°C to rt, 4 h), the 4-position is chlorinated with 91% conversion.

-

Bromination : N-Bromosuccinimide (NBS, 1.05 equiv) in CCl₄ under UV light (365 nm, 6 h) introduces bromine at position 7 (76% yield).

Comparative halogenation efficiency :

Alternative Routes from Patented Methods

A 2025 Chinese patent (CN112500341A) discloses a novel pathway leveraging 6-bromoisatin as the starting material:

Isatin-Based Synthesis

-

Condensation with pyruvic acid : 6-Bromoisatin reacts with pyruvic acid in 15% NaOH (100°C, 3 h) to form 7-bromoquinoline-2,4-dicarboxylic acid (68% yield).

-

Decarboxylation : Heating in nitrobenzene (210°C, 45 min) removes the 2-carboxyl group, yielding 7-bromoquinoline-4-carboxylic acid.

-

Esterification and methylation :

-

Ethyl ester formation: Thionyl chloride/MeOH (reflux, 12 h)

-

Friedel-Crafts methylation: AlCl₃, CH₃I (0°C, 2 h) introduces the 8-methyl group (62% over two steps)

-

Advantages :

-

Avoids hazardous POCl₃

-

Enables gram-scale production (≥50 g batches reported)

Critical Analysis of Methodologies

Yield Optimization Challenges

Purification Techniques

-

Column chromatography : Silica gel (230–400 mesh) with hexane:EtOAc gradients (4:1 to 1:1) achieves >98% purity.

-

Recrystallization : Ethanol/water (7:3) at −20°C effectively removes regioisomeric impurities.

Emerging Innovations

Flow Chemistry Approaches

A 2024 study demonstrated continuous-flow synthesis with:

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .

Scientific Research Applications

Biological Activities

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester exhibits several notable biological activities:

- Antimicrobial Properties : Compounds in the quinoline family are often studied for their antimicrobial effects. This particular compound has shown potential against various bacterial strains, making it a candidate for further development as an antibiotic .

- Anticancer Activity : Research indicates that modifications on the quinoline scaffold can significantly impact biological efficacy, particularly in cancer therapy. Studies have suggested that derivatives of this compound may inhibit specific cancer-related enzymes, such as matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes linked to inflammatory processes and cancer progression. For instance, it may inhibit MMP-1, MMP-9, and MMP-13, which are critical in tissue remodeling during cancer metastasis .

Case Study 1: Antimicrobial Testing

A study investigated the antimicrobial activity of various quinoline derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers synthesized several derivatives of this compound and evaluated their effects on cancer cell lines. The findings suggested that specific modifications enhanced cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen and alkyl substitutions are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of 7-bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester with structurally related compounds:

Table 1: Structural and Physical Comparison

Key Observations

Positional Isomerism: The compound 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester (CAS: 1242260-75-8) is a positional isomer of the target compound, differing in the placement of bromo and chloro groups. This minor structural variation can significantly alter electronic properties and reactivity .

Functional Group Variations: The methoxy-substituted derivative (CAS: 1242260-94-1) introduces a polar group at position 5, likely enhancing solubility in polar solvents compared to the target compound .

Bulkier Substituents : The hexyl-substituted analog (CAS: 372979-07-2) incorporates a long alkyl chain at position 1, which may improve lipid solubility but reduce crystallinity compared to the target compound .

Biological Activity

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a compound belonging to the quinoline family, notable for its diverse biological activities. The molecular formula of this compound is with a molecular weight of approximately 314.56 g/mol. The unique structure features a quinoline core with bromine and chlorine substituents, which are believed to contribute to its potential pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key chemical properties include:

- Solubility : Varies based on solvent polarity.

- Reactivity : Exhibits typical reactions associated with quinoline derivatives, including electrophilic substitution and nucleophilic attack due to the presence of functional groups.

Biological Activities

Research into the biological activity of this compound is still emerging. However, similar quinoline derivatives have shown promising results in various biological assays:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Initial studies suggest that this compound may exhibit similar activities against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Quinoline compounds have been investigated for their anticancer effects. Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Properties : Recent studies on related quinoline derivatives indicate potential antiviral activity against viruses such as dengue and HIV. These compounds often act by inhibiting viral replication at early stages of the viral lifecycle .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially disrupting critical pathways involved in microbial and cancer cell survival. Similar compounds have been shown to affect:

- Enzyme inhibition : Targeting enzymes crucial for pathogen survival or cancer cell metabolism.

- DNA intercalation : Disrupting DNA replication in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate | Methyl group at position 7 | Antimicrobial, anticancer |

| Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | Fluorine atom at position 7 | Antiviral, antibacterial |

The unique substitution pattern of this compound may lead to distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinoline derivatives:

- Antimicrobial Efficacy : A study reported that certain quinoline derivatives exhibited significant inhibition zones against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound could also be effective in similar assays .

- Anticancer Screening : In vitro assays demonstrated that related compounds induced apoptosis in various cancer cell lines, indicating that further exploration into the anticancer potential of this compound is warranted.

- Antiviral Activity : Research into quinoline derivatives has shown inhibitory effects against viruses such as HIV and dengue virus, with some compounds exhibiting low cytotoxicity while maintaining antiviral efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions involving halogenation and esterification. For example, a related quinoline ester derivative (Ethyl 8-bromo-4-chloroquinoline-3-carboxylate) was prepared using diphenyl ether as a solvent under reflux (60% yield) and further hydrolyzed with NaOH/MeOH (86.5% yield) . Key parameters include temperature control (e.g., 90°C for cyclization) and solvent selection to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology : Use , , and mass spectrometry for structural confirmation. X-ray crystallography (as applied to 4-bromo-8-methoxyquinoline) can resolve spatial arrangements, with non-hydrogen atoms showing coplanarity (r.m.s. deviation = 0.0242 Å) . For purity analysis, HPLC with UV detection is recommended.

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodology : Store in airtight containers under dry, inert conditions. Evidence from safety data sheets emphasizes avoiding moisture and static discharge, with storage temperatures below 25°C . Regular stability testing via TLC or HPLC is advised to detect degradation.

Advanced Research Questions

Q. What strategies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition assays?

- Methodology : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For related quinoline esters, IC values were determined via dose-response curves in cell-free systems. For example, derivatives have shown activity against PKA and GABA(A) receptors . Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments.

Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies?

- Methodology : Investigate bioavailability and metabolic stability. Pharmacokinetic profiling (e.g., plasma protein binding, hepatic microsome assays) can explain reduced efficacy in vivo. For instance, ester hydrolysis in vivo may generate active metabolites, altering observed effects . Use isotopic labeling (e.g., ) to track compound fate.

Q. What computational approaches predict the reactivity of this compound in diverse solvent systems?

- Methodology : Apply density functional theory (DFT) to model solvation effects and transition states. Molecular dynamics simulations can predict solubility and aggregation behavior. Studies on similar quinolines highlight the role of polar aprotic solvents (e.g., DMF) in enhancing electrophilic substitution reactions .

Q. How can synthetic by-products be identified and minimized during scale-up?

- Methodology : Use LC-MS/MS to detect impurities. Process optimization (e.g., slow addition of brominating agents) reduces side reactions. For example, controlling stoichiometry in halogenation steps minimizes di-substituted by-products . Patent literature suggests recrystallization from ethanol/water mixtures improves purity (>97%) .

Q. What are the degradation products of this compound under accelerated stability conditions, and how are they characterized?

- Methodology : Subject the compound to stress testing (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolyzed carboxylic acid derivatives) can be identified via HRMS and compared to synthetic standards. Evidence from ethyl ester analogs shows hydrolysis at the ester group as a primary degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.